molecular formula C14H19NO3S B1386804 1-[(4-Propylphenyl)sulfonyl]piperidin-4-one CAS No. 1171434-03-9

1-[(4-Propylphenyl)sulfonyl]piperidin-4-one

Cat. No.: B1386804
CAS No.: 1171434-03-9
M. Wt: 281.37 g/mol
InChI Key: ZFRSVSAGVWSWQE-UHFFFAOYSA-N
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Description

1-[(4-Propylphenyl)sulfonyl]piperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with a sulfonyl group attached to a 4-propylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Propylphenyl)sulfonyl]piperidin-4-one typically involves the reaction of 4-propylbenzenesulfonyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Propylphenyl)sulfonyl]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.

Scientific Research Applications

1-[(4-Propylphenyl)sulfonyl]piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Propylphenyl)sulfonyl]piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]piperidin-4-one
  • 1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one
  • 1-[(4-Butylphenyl)sulfonyl]piperidin-4-one

Uniqueness: 1-[(4-Propylphenyl)sulfonyl]piperidin-4-one is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.

Properties

IUPAC Name

1-(4-propylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-2-3-12-4-6-14(7-5-12)19(17,18)15-10-8-13(16)9-11-15/h4-7H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRSVSAGVWSWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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